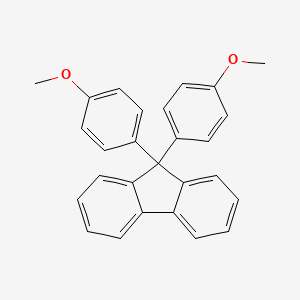

9,9-Bis(4-methoxyphenyl)-9h-fluorene

Vue d'ensemble

Description

“9,9-Bis(4-methoxyphenyl)-9h-fluorene” is a type of hole-transport material (HTM) that plays a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). It not only efficiently facilitates hole-extraction and transfer, but also acts as a barrier to protect the perovskite from moisture and oxygen .

Synthesis Analysis

Two new easily accessible 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs comprising H (YT1) and methoxyphenyl-fluorene (YT3) as the terminated groups have been synthesized for use in organic–inorganic hybrid and all-inorganic PSCs .

Molecular Structure Analysis

The molecular structure of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” is C27H22O2 .

Chemical Reactions Analysis

The chemical reactions involving “9,9-Bis(4-methoxyphenyl)-9h-fluorene” are crucial in the context of perovskite solar cells (PSCs). The terminated groups in HTMs show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance .

Physical And Chemical Properties Analysis

The physical state of “9,9-Bis(4-methoxyphenyl)-9h-fluorene” at 20 degrees Celsius is solid. Its molecular formula is C27H22O2, and it has a molecular weight of 378.47. It appears as a white to almost white powder or crystal .

Applications De Recherche Scientifique

1. Proton Exchange Membranes in Fuel Cells

9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been utilized in the development of fluorene-based poly(arylene ether sulfone) copolymers. These polymers, especially SPAES copolymers, demonstrate high proton conductivity and low methanol permeability, making them suitable as polymer electrolyte membrane (PEM) materials for fuel cell applications (Wang et al., 2011).

2. Synthesis and Characterization for Resin Materials

The compound has been synthesized and characterized as a monomer for heat-resistant adhesives and other high-performance materials. This process involves the use of phenol and fluorenone with cationic ion-exchange resin as a catalyst, leading to high-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a derivative of 9,9-bis(4-methoxyphenyl)-9h-fluorene (Liu et al., 2008).

3. Development of Fluorescent Probes

Novel fluorene compounds have been synthesized, exhibiting high fluorescence quantum yields, making them valuable as new fluorescent probes. These compounds show potential in various applications due to their unique photoluminescent properties (Feng et al., 2005).

4. Optical and Fluorescence Properties

9,9-bis(4-methoxyphenyl)-9h-fluorene derivatives have been synthesized to study their fluorescence properties. These compounds, such as 2,7-substituted 9-fluorenones, exhibit blue light-emitting fluorescence, which is valuable for various optical applications (Rodríguez et al., 2006).

5. Electroluminescent Materials

A study focused on fluorene-containing polyesters, highlighting their potential as electroluminescent materials due to their excellent luminescent properties, solubility, and thermal stability. This research indicates the potential use of 9,9-bis(4-methoxyphenyl)-9h-fluorene in developing new electroluminescent materials (Zhou et al., 2009).

6. Light-Emitting Applications

Derivatives of 9,9-bis(4-methoxyphenyl)-9h-fluorene have been synthesized and used in polyfluorenes for light-emitting applications. These materials display high photoluminescence efficiencies and are suitable for use in the blue spectral region of light-emitting devices (Lindgren et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 9,9-Bis(4-methoxyphenyl)-9h-fluorene is the hole-transport materials (HTMs) in perovskite solar cells (PSCs) . HTMs play a crucial role in determining the photovoltaic performance and long-term stability of PSCs .

Mode of Action

9,9-Bis(4-methoxyphenyl)-9h-fluorene efficiently facilitates hole-extraction and transfer in HTMs . It also acts as a barrier to protect the perovskite from moisture and oxygen .

Biochemical Pathways

The compound affects the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance . Different terminated groups in HTMs show a significant effect on these parameters .

Result of Action

The use of 9,9-Bis(4-methoxyphenyl)-9h-fluorene in PSCs has resulted in impressive power conversion efficiencies (PCEs) of 20.23% and 13.36%, respectively, both of which are higher than that of Spiro-OMeTAD (19.18% and 12.30%) . More encouragingly, the PSCs based on this compound display good long-term stability for 600 hours .

Action Environment

The action, efficacy, and stability of 9,9-Bis(4-methoxyphenyl)-9h-fluorene are influenced by environmental factors such as moisture and oxygen . It acts as a barrier to protect the perovskite from these elements, thereby enhancing the performance and stability of PSCs .

Orientations Futures

The future directions for “9,9-Bis(4-methoxyphenyl)-9h-fluorene” could involve its use in the development of highly efficient and stable perovskite solar cells (PSCs). The terminated groups in HTMs, such as those in “9,9-Bis(4-methoxyphenyl)-9h-fluorene”, show a significant effect on the energy levels, hole extraction and transfer, thin-film surface morphology, and photovoltaic performance. These findings could provide a useful insight for future rational design of HTMs .

Propriétés

IUPAC Name |

9,9-bis(4-methoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472557 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis(4-methoxyphenyl)-9h-fluorene | |

CAS RN |

117766-40-2 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

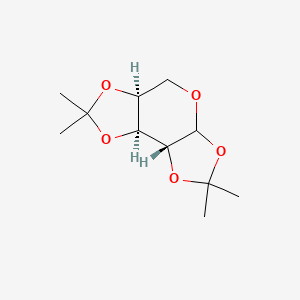

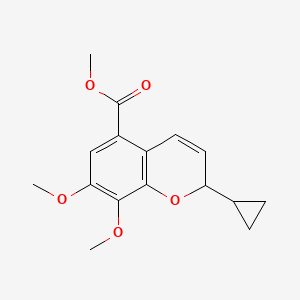

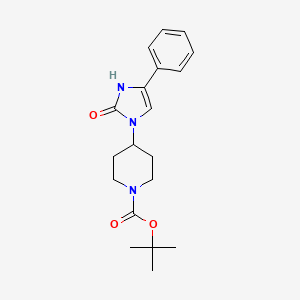

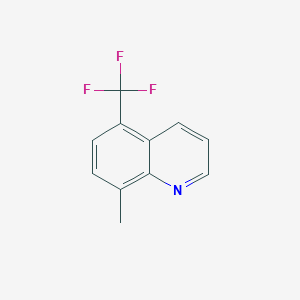

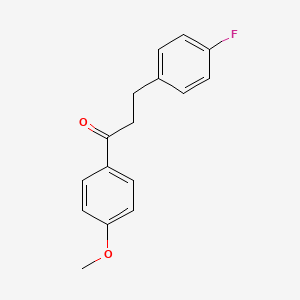

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)